molecular formula C16H9NaO6 B12694217 Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate CAS No. 6481-55-6

Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate

Cat. No.: B12694217
CAS No.: 6481-55-6
M. Wt: 320.23 g/mol
InChI Key: BWDVKOYTZGSASG-UHFFFAOYSA-M
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Description

Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate is a chemical compound belonging to the class of flavonoids. It is known for its diverse biological activities and is commonly used in various scientific research applications. This compound is characterized by its complex structure, which includes a benzopyran ring system with multiple hydroxyl groups and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate typically involves the condensation of appropriate phenolic compounds with carboxylic acids or their derivatives. One common method includes the use of 7-hydroxy-4-methylcoumarin as a starting material, which undergoes alkylation with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The resulting intermediate is then reacted with sodium azide to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as plants, followed by purification and crystallization. Techniques like solvent extraction, distillation, and chromatography are commonly employed to achieve high purity levels .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, anhydrous potassium carbonate.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alkylated or acylated versions, depending on the specific reagents and conditions used .

Scientific Research Applications

Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Baicalin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Quercetin: Known for its strong antioxidant activity and wide range of biological effects.

    Kaempferol: Exhibits anti-cancer and anti-inflammatory activities.

Uniqueness: Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate is unique due to its specific structural features, such as the presence of both hydroxyl and carboxylate groups, which contribute to its diverse biological activities and make it a valuable compound for various research applications .

Properties

CAS No.

6481-55-6

Molecular Formula

C16H9NaO6

Molecular Weight

320.23 g/mol

IUPAC Name

sodium;5,7-dihydroxy-4-oxo-3-phenylchromene-2-carboxylate

InChI

InChI=1S/C16H10O6.Na/c17-9-6-10(18)13-11(7-9)22-15(16(20)21)12(14(13)19)8-4-2-1-3-5-8;/h1-7,17-18H,(H,20,21);/q;+1/p-1

InChI Key

BWDVKOYTZGSASG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC(=CC(=C3C2=O)O)O)C(=O)[O-].[Na+]

Origin of Product

United States

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